molecular formula C6H7N5 B1427084 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine CAS No. 1194799-19-3

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine

Cat. No. B1427084
M. Wt: 149.15 g/mol
InChI Key: ZOWILPJYHWRBSN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .


Synthesis Analysis

The synthesis of this compound has been described in various studies . For instance, one study describes a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound has been discussed in several papers . It is noted that the compound has a unique structure that allows it to interact with various biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, one study discusses the design, synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies . For example, one study found that the compound displayed potent dual activity against examined cell lines and CDK2 .

Scientific Research Applications

1. Application as CDK2 Inhibitors in Cancer Treatment

  • Summary of the Application: This compound is used as a novel CDK2 inhibitor for cancer treatment. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
  • Methods of Application: A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

2. Application as EGFR-TK Inhibitors in Cancer Treatment

  • Summary of the Application: This compound is used as EGFR-TK inhibitors. EGFR tyrosine kinase plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
  • Methods of Application: Four series of new pyrazolo [3,4- d ]pyrimidine derivatives were designed and synthesized with both green and conventional methods .
  • Results or Outcomes: Two compounds (15 & 16) exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel with GI 50 values ranging from 0.018 to 9.98 μM .

3. Application as Anti-Microbial Agents

4. Application as Zika Virus Inhibitors

  • Summary of the Application: This compound has been studied for its potential as a Zika virus inhibitor . The specific details about its application in this field are not readily available. More research is needed to fully understand its potential and effectiveness.

5. Application as Anti-Microbial Agents

6. Application as Zika Virus Inhibitors

  • Summary of the Application: This compound has been studied for its potential as a Zika virus inhibitor . The specific details about its application in this field are not readily available. More research is needed to fully understand its potential and effectiveness.

Safety And Hazards

The safety and hazards associated with this compound have been discussed in several studies . For instance, one study found that the compound inhibited the growth of certain cell lines .

Future Directions

The future directions for research on this compound include further exploration of its potential as a therapeutic agent . For example, one study suggested that the compound has potential for further exploration due to its acceptable activity and good plasma stability .

properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWILPJYHWRBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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